Odoroside A
Overview
Description
Odoroside A is a cardiac glycoside extracted from the plant Nerium oleander. It is known for its significant biological activities, including cardiotonic and anticancer properties. Structurally, it is similar to other well-known cardiac glycosides such as ouabain, possessing a steroid skeleton, a five-membered unsaturated lactone ring, and a sugar moiety .
Mechanism of Action
- This disruption can have downstream effects on cellular processes, including ion transport, cell signaling, and protein synthesis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Like ouabain, Odoroside A inhibits the activity of Na+/K±ATPase (NKA) and shows significant anticancer activity . CGs show various physiological activities, including cardiotonic and anticancer activities, through the inhibition of NKA by direct interaction . This compound fitted into the CG binding pocket on the α-subunit of NKA revealed by X-ray crystallography . It had key interactions with Thr797 and Phe783 .
Cellular Effects
This compound exerts its inhibitory effect on cell-surface expression of intercellular adhesion molecule-1 (ICAM-1) induced by tumor necrosis factor-α (TNF-α) and interleukin-1 (IL-1) . It has potent inhibitory activity on Na+/K±ATPase (NKA), thereby exerting anti-inflammatory effects by blocking the Na±dependent amino acid transport and inhibiting protein synthesis .
Molecular Mechanism
The inhibitory mechanism of this compound to NKA is the same as the known CGs . Docking simulations indicated that the sugar moiety enhanced the interaction between NKA and CGs, but did not show enhanced NKA inhibitory activity because the sugar moiety was placed outside the entrance of the active site .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of odoroside A involves the extraction from the leaves of Nerium oleander. The process typically includes:
Extraction: The leaves are dried and ground into a fine powder. The powder is then subjected to solvent extraction using methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Characterization: The isolated compound is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of automated extraction and purification systems ensures consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Odoroside A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring or the sugar moiety.
Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Chemistry: Used as a model compound for studying the structure-activity relationship of cardiac glycosides.
Industry: Potential use in developing new therapeutic agents for heart diseases and cancer.
Comparison with Similar Compounds
- Ouabain
- Digoxin
- Digitoxin
Comparison: Odoroside A shares structural similarities with ouabain, digoxin, and digitoxin, including the steroid skeleton and lactone ring. it is unique in its specific sugar moiety and the exact positioning of functional groups, which may contribute to its distinct biological activities. Unlike some of its counterparts, this compound has shown significant anticancer activity, making it a compound of interest for further research .
Properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O7/c1-17-27(32)24(34-4)15-26(36-17)37-20-7-10-28(2)19(14-20)5-6-23-22(28)8-11-29(3)21(9-12-30(23,29)33)18-13-25(31)35-16-18/h13,17,19-24,26-27,32-33H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22+,23-,24-,26+,27+,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZZSZQZDODUAA-FNFYTULRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801319113 | |
Record name | Odoroside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801319113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12738-19-1 | |
Record name | Odoroside A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12738-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Odoroside A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012738191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Odoroside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801319113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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